molecular formula C12H17BrO B8437082 2-(4-Bromo-2,6-diethylphenyl)ethanol

2-(4-Bromo-2,6-diethylphenyl)ethanol

Cat. No. B8437082
M. Wt: 257.17 g/mol
InChI Key: APCSWUQODAPCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 30B, 37B (1.2 g, 5 mmol) was heated in a pressure vessel with 9-BBN at 115° C. for 1 h to yield 37C (735 mg, 58%) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.21 (t, J=7.58 Hz, 6 H) 2.66 (q, J=7.49 Hz, 4 H) 2.92 (t, J=7.58 Hz, 2 H) 3.66-3.77 (t, J=7.57 Hz, 2 H) 7.17 (s, 2 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
58%

Identifiers

REACTION_CXSMILES
BrC1C=CC(CC[OH:10])=C(C)C=1.[Br:12][C:13]1[CH:14]=[C:15]([CH2:23][CH3:24])[C:16]([CH:21]=[CH2:22])=[C:17]([CH2:19][CH3:20])[CH:18]=1.B1C2CCCC1CCC2>>[Br:12][C:13]1[CH:18]=[C:17]([CH2:19][CH3:20])[C:16]([CH2:21][CH2:22][OH:10])=[C:15]([CH2:23][CH3:24])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CCO)C
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)CC)C=C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1C2CCCC1CCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)CC)CCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 735 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.